molecular formula C12H15N3O3 B12913680 N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide CAS No. 5367-38-4

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B12913680
CAS No.: 5367-38-4
M. Wt: 249.27 g/mol
InChI Key: UTPLZMZXGBGQGZ-UHFFFAOYSA-N
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Description

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is a compound that features a pyrrolidine ring attached to a nitro-substituted phenyl group, with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:

    Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of nitro and pyrrolidine groups on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Pyrrolidin-1-yl)phenyl)acetamide: Similar structure but lacks the nitro group.

    N-(3-Nitro-4-(morpholin-1-yl)phenyl)acetamide: Similar structure but with a morpholine ring instead of pyrrolidine.

    N-(3-Nitro-4-(piperidin-1-yl)phenyl)acetamide: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the nitro group and the pyrrolidine ring, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential therapeutic applications.

Properties

CAS No.

5367-38-4

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-(3-nitro-4-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H15N3O3/c1-9(16)13-10-4-5-11(12(8-10)15(17)18)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,16)

InChI Key

UTPLZMZXGBGQGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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